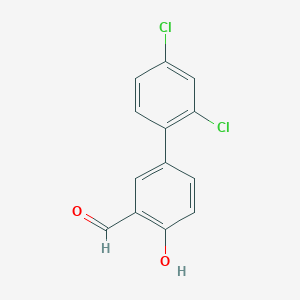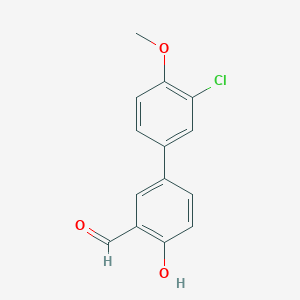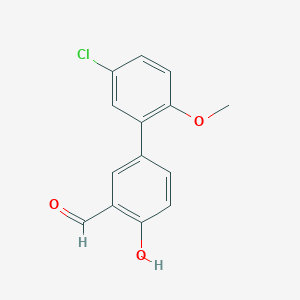
4-(2,4-Dichlorophenyl)-2-formylphenol, 95%
Übersicht
Beschreibung
4-(2,4-Dichlorophenyl)-2-formylphenol, 95% (4-DFP-95) is a white crystalline powder with a melting point of 64-67 °C and a molecular weight of 263.2 g/mol. It is a common synthetic compound that is used in a wide range of scientific research applications. In particular, 4-DFP-95 is used in the synthesis of various pharmaceuticals, as a reagent in organic synthesis, and as an intermediate in the production of other compounds.
Wissenschaftliche Forschungsanwendungen
4-(2,4-Dichlorophenyl)-2-formylphenol, 95% has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is used as a reagent in organic synthesis, as an intermediate in the production of other compounds, and as a catalyst in various reactions. It is also used in the synthesis of polymers and in the production of dyes.
Wirkmechanismus
The mechanism of action of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% is believed to act as an antioxidant, which can help protect cells from oxidative stress.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% are not yet fully understood. However, it has been shown to inhibit the enzyme tyrosinase, which is involved in the production of melanin. In addition, 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% has been shown to have antioxidant activity, which can help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments is its availability and affordability. It is a readily available and affordable compound that can be easily synthesized in the laboratory. In addition, it is easy to use and has a wide range of applications in scientific research. However, there are some limitations to using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments. For example, the compound is not very stable and can decompose if exposed to light or heat. In addition, it can be toxic if inhaled or ingested.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in scientific research. These include further research into the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. In addition, further research could be conducted into the synthesis and purification of 4-(2,4-Dichlorophenyl)-2-formylphenol, 95%, as well as its use as a reagent in organic synthesis. Finally, further research could be conducted into the development of new methods for using 4-(2,4-Dichlorophenyl)-2-formylphenol, 95% in laboratory experiments.
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-2-3-11(12(15)6-10)8-1-4-13(17)9(5-8)7-16/h1-7,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRQJSBUCIVYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685278 | |
| Record name | 2',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-2-formylphenol | |
CAS RN |
1111121-00-6 | |
| Record name | 2',4'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














